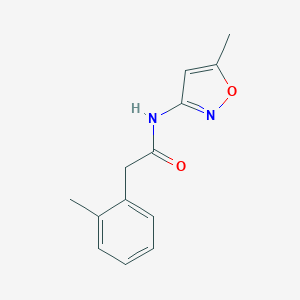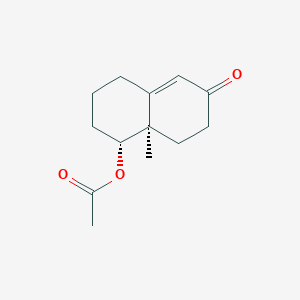
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide, commonly known as MIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIA is a member of the isoxazole family of compounds and is known to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MIA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in pain and inflammation, and the inhibition of COX-2 by MIA may explain its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, MIA has been shown to have a range of other biochemical and physiological effects. For example, MIA has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. MIA has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MIA is its versatility. It can be used in a wide range of laboratory experiments, including studies of pain, inflammation, cancer, and oxidative stress. However, there are also some limitations to the use of MIA. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are many potential future directions for research on MIA. One area of interest is the development of new drugs based on the structure of MIA. Another potential direction is the study of MIA's effects on other biological processes, such as immune function or neurological function. Additionally, further research is needed to fully understand the mechanism of action of MIA and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of MIA involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MIA, which can be purified using standard laboratory techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
MIA has been found to have a wide range of applications in scientific research. One of the primary uses of MIA is in the study of pain and inflammation. MIA has been shown to have analgesic and anti-inflammatory properties, making it a useful tool for researchers studying these processes.
Eigenschaften
Produktname |
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-11(9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
WHAUOJQMNBMFHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
Löslichkeit |
32.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)

![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)


![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
